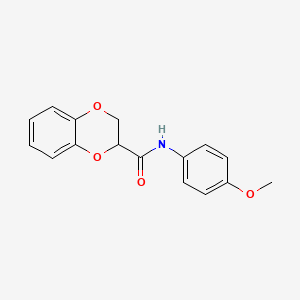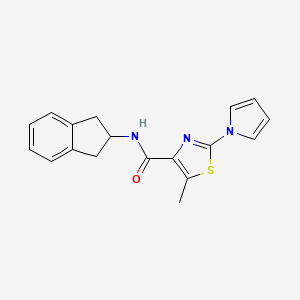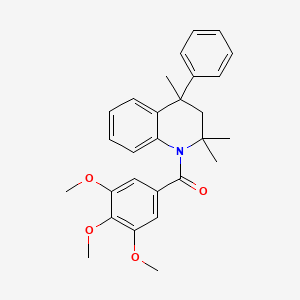
N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, also known as MDB or MDB-1, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. MDB-1 is a small molecule that belongs to the class of benzodioxine derivatives, which have been shown to possess a wide range of biological activities.
Mécanisme D'action
N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide-1 exerts its biological effects through a number of mechanisms. It has been shown to inhibit the activity of COX-2 and LOX, which are involved in the production of prostaglandins and leukotrienes, respectively. These molecules are known to play a role in the inflammatory response and pain perception. N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide-1 has also been shown to interact with certain ion channels and neurotransmitter receptors, which may contribute to its analgesic and anticonvulsant properties.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide-1 has been shown to possess a number of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins and leukotrienes, which are involved in the inflammatory response. N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide-1 has also been shown to reduce the levels of certain pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide-1 has been shown to modulate the activity of certain ion channels and neurotransmitter receptors, which may contribute to its analgesic and anticonvulsant properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide-1 has a number of advantages for use in laboratory experiments. It is a small molecule that can be easily synthesized and modified, which allows for the development of analogs with improved activity and selectivity. In addition, N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide-1 has been shown to possess a wide range of biological activities, which makes it a useful tool for studying various physiological processes. However, there are also some limitations to using N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide-1 in laboratory experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its activity. In addition, N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide-1 has been shown to interact with a number of different targets, which may complicate the interpretation of experimental results.
Orientations Futures
There are a number of future directions for research on N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide-1. One area of interest is the development of analogs with improved activity and selectivity. This could involve modifying the structure of N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide-1 to target specific enzymes or receptors, or developing prodrugs that can be selectively activated in certain tissues or cells. Another area of interest is the investigation of the mechanism of action of N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide-1. This could involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the structure of N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide-1 and its interactions with target molecules. Finally, there is also potential for the development of novel therapeutic agents based on the structure of N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide-1. This could involve designing compounds that target specific disease pathways, such as inflammation or pain perception.
Méthodes De Synthèse
N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide-1 can be synthesized through a multi-step process that involves the coupling of 4-methoxyaniline with 2,3-dihydroxybenzoic acid, followed by the reduction of the resulting intermediate and subsequent coupling with isobutyl chloroformate. The final step involves the coupling of the resulting intermediate with the amine group of 2-amino-2-methylpropan-1-ol.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide-1 has been studied extensively for its potential applications in medicinal chemistry. It has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide-1 has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-19-12-8-6-11(7-9-12)17-16(18)15-10-20-13-4-2-3-5-14(13)21-15/h2-9,15H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJOMOXYSOKWMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641171 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5208585.png)

![(1S*,5R*)-1,3,3-trimethyl-6-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-6-azabicyclo[3.2.1]octane](/img/structure/B5208605.png)

![4-(5-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5208615.png)

![N-1,3-benzodioxol-5-yl-3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5208635.png)
![N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-3-methylbutanamide](/img/structure/B5208645.png)

![N-(2,5-dimethoxybenzyl)-5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5208654.png)


![2-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)thio]-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B5208667.png)
![bis[2-(4-chlorophenyl)-2-oxoethyl] 4-cyclohexene-1,2-dicarboxylate](/img/structure/B5208673.png)